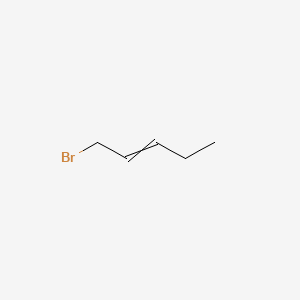

1-Bromo-pent-2-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9Br |

|---|---|

Molecular Weight |

149.03 g/mol |

IUPAC Name |

1-bromopent-2-ene |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3 |

InChI Key |

FTBPZRNURKMEFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-pent-2-ene: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Bromo-pent-2-ene. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and drug development.

Chemical Structure and Isomerism

This compound is an organic halide with the chemical formula C₅H₉Br. Its structure consists of a five-carbon pentene chain with a bromine atom attached to the first carbon (C1) and a double bond between the second and third carbons (C2 and C3). Due to the presence of the double bond, this compound exists as two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The commercially available form is predominantly the (E)-isomer.

Molecular Structure:

-

(E)-1-Bromo-pent-2-ene (trans): The ethyl group (-CH₂CH₃) and the bromomethyl group (-CH₂Br) are on opposite sides of the double bond.

-

(Z)-1-Bromo-pent-2-ene (cis): The ethyl group and the bromomethyl group are on the same side of the double bond.

The relationship between these isomers can be visualized as a logical flow from the base structure to its stereochemical variations.

An In-depth Technical Guide to (E)-1-bromopent-2-ene

This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, synthesis, and reactivity.

IUPAC Name and Synonyms

The compound with the chemical structure of a bromine atom attached to the first carbon of a five-carbon chain with a trans-double bond between the second and third carbons is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (E)-1-bromopent-2-ene[1]

This name is derived by identifying the longest carbon chain containing the principal functional group (the double bond), which is a pentene. The positions of the bromine atom and the double bond are indicated by locants, and the stereochemistry of the double bond is designated as (E) for entgegen (opposite), indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Synonyms: This compound is also known by several other names in the literature and chemical catalogs:

-

(E)-1-bromo-2-pentene[2]

-

(2E)-1-Bromopent-2-Ene[2]

-

trans-1-bromo-pent-2-ene[2]

-

1-bromo-trans-2-pentene[3]

Physicochemical Properties

A summary of the key physical and chemical properties of (E)-1-bromopent-2-ene is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C5H9Br | [2][4] |

| Molecular Weight | 149.03 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [2] |

| Density | 1.26 g/mL at 25 °C | [2][4] |

| Boiling Point | 122 °C | [2][4] |

| Refractive Index | n20/D 1.4785 | [2][4] |

| CAS Number | 7348-71-2 | [2] |

Synthesis of (E)-1-bromopent-2-ene

(E)-1-bromopent-2-ene is typically synthesized via the allylic bromination of (E)-pent-2-ene using N-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free radical mechanism, often initiated by light or a radical initiator.

Experimental Protocol: Allylic Bromination of (E)-pent-2-ene

This protocol describes a general procedure for the synthesis of (E)-1-bromopent-2-ene.

Materials:

-

(E)-pent-2-ene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or other suitable inert solvent

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp

-

Anhydrous sodium sulfate (Na2SO4)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-pent-2-ene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

-

Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux for a period of time, monitoring the reaction progress by techniques such as TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide which floats on top of the solvent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water in a separatory funnel to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-bromopent-2-ene.

Reaction Mechanism and Visualization

The synthesis of (E)-1-bromopent-2-ene proceeds through a radical chain mechanism. The key steps are initiation, propagation, and termination. The propagation steps involve the formation of a resonance-stabilized allylic radical, which can lead to the formation of isomeric products.

Caption: Radical mechanism for the synthesis of (E)-1-bromopent-2-ene.

Reactivity and Applications in Synthesis

(E)-1-bromopent-2-ene is a versatile building block in organic synthesis due to the presence of two reactive sites: the carbon-bromine bond and the carbon-carbon double bond. It can participate in a variety of reactions, including nucleophilic substitutions and additions to the double bond.

Nucleophilic Substitution Reactions

The primary bromide in (E)-1-bromopent-2-ene is susceptible to nucleophilic attack, making it a good substrate for SN2 reactions. This allows for the introduction of a wide range of functional groups at the C1 position.

Experimental Protocol: Example of a Nucleophilic Substitution

A detailed experimental protocol for a specific nucleophilic substitution reaction would require a dedicated literature search for a published procedure. However, a general workflow can be outlined.

Caption: General workflow for a nucleophilic substitution reaction.

Spectral Data for Characterization

The structure of (E)-1-bromopent-2-ene can be confirmed using various spectroscopic techniques.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemistry. While a specific spectrum is not provided in the search results, typical chemical shift regions for similar structures can be predicted.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=C double bond (around 1650-1680 cm⁻¹) and the C-Br bond (in the fingerprint region, typically below 800 cm⁻¹).

Safety Information

(E)-1-bromopent-2-ene is a flammable liquid and can cause eye and respiratory irritation.[2] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from sources of ignition.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

Physical properties of 1-Bromo-pent-2-ene boiling point and density

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-pent-2-ene: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies. This document summarizes quantitative data in a structured format, outlines protocols for experimental determination, and includes visual workflows to illustrate the procedures.

Physical Properties of this compound

This compound, predominantly in its trans-isomeric form, is a chemical compound with the linear formula C₂H₅CH=CHCH₂Br. The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification processes.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 122 °C | at standard atmospheric pressure |

| Density | 1.26 g/mL | at 25 °C |

Data sourced from literature values.[1]

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] Several methods can be employed for its determination, including the micro-reflux method, which is suitable for small sample volumes.[3][4]

Protocol: Micro-Reflux Method

-

Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.[4]

-

Apparatus Setup:

-

Clamp the test tube securely within a heating block on a hot plate stirrer.

-

Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned about 1 cm above the liquid's surface.[3]

-

-

Heating and Observation:

-

Begin gentle stirring and heating of the sample.

-

Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.[3] The thermometer bulb should be at the level of this ring for an accurate measurement.

-

-

Data Recording:

-

Replication: For accuracy, the determination should be repeated at least once with a fresh sample.[4]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[5] The volumetric method is a straightforward and common technique for determining the density of a liquid.

Protocol: Volumetric Method

-

Initial Mass Measurement: Weigh a clean, dry graduated cylinder on a digital balance and record its mass.[6][7]

-

Volume Measurement: Carefully pour a specific volume of the liquid (e.g., 10-25 mL) into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[7]

-

Final Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.[6][7]

-

Calculation:

-

Temperature and Replication: Record the temperature of the liquid, as density is temperature-dependent.[5] Repeat the procedure multiple times to ensure the precision and accuracy of the results.[7]

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination via Micro-Reflux.

Caption: Workflow for Density Determination via Volumetric Method.

References

CAS number and molecular formula of 1-Bromo-pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-pentene, a versatile reagent in organic synthesis. The document details its chemical properties, isomeric forms, synthesis protocols, and applications, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Properties

1-Bromo-2-pentene is an organobromine compound with the molecular formula C₅H₉Br. It exists as two geometric isomers: a (Z)-isomer (cis) and an (E)-isomer (trans). These isomers exhibit distinct physical properties and may have different reactivity profiles in stereospecific reactions. The majority of commercially available 1-bromo-2-pentene is predominantly the (E)-isomer.

Table 1: Chemical Identifiers and Properties of 1-Bromo-2-pentene Isomers

| Property | (E)-1-Bromo-2-pentene (trans) | (Z)-1-Bromo-2-pentene (cis) |

| Molecular Formula | C₅H₉Br | C₅H₉Br |

| Molecular Weight | 149.03 g/mol [1] | 149.03 g/mol |

| CAS Number | 7348-71-2, 20599-27-3[2] | 7348-78-9 |

| Appearance | Colorless liquid | Liquid |

| Boiling Point | 122 °C (lit.)[1] | 122 °C (lit.) |

| Density | 1.26 g/mL at 25 °C (lit.)[1] | 1.26 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4785 (lit.)[1] | 1.478 (lit.) |

| InChI Key | FTBPZRNURKMEFD-ONEGZZNKSA-N[1] | FTBPZRNURKMEFD-ARJAWSKDSA-N |

| Canonical SMILES | CC/C=C/CBr[1] | CC/C=C\CBr |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-pentene

| Data Type | (E)-1-Bromo-2-pentene | (Z)-1-Bromo-2-pentene |

| ¹H NMR | δ ~5.5-6.0 (m, 2H, CH=CH), ~3.9 (d, 2H, CH₂Br), ~2.0 (p, 2H, CH₂CH₃), ~1.0 (t, 3H, CH₃) | δ ~5.4-5.9 (m, 2H, CH=CH), ~4.0 (d, 2H, CH₂Br), ~2.1 (p, 2H, CH₂CH₃), ~1.0 (t, 3H, CH₃) |

| ¹³C NMR | δ ~135 (CH), ~125 (CH), ~35 (CH₂Br), ~25 (CH₂CH₃), ~13 (CH₃) | δ ~134 (CH), ~124 (CH), ~30 (CH₂Br), ~25 (CH₂CH₃), ~13 (CH₃) |

| IR (cm⁻¹) | ~3030 (C-H, alkene), ~1655 (C=C), ~1210 (C-Br) | ~3030 (C-H, alkene), ~1655 (C=C), ~1210 (C-Br) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocols

Synthesis of (E)-1-Bromo-2-pentene via Allylic Bromination

The synthesis of (E)-1-bromo-2-pentene is commonly achieved through the allylic bromination of (E)-2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism, where the allylic position is selectively halogenated.

Experimental Protocol:

-

Reagents: (E)-2-pentene, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), radical initiator (e.g., AIBN or benzoyl peroxide), light source (e.g., UV lamp).

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve (E)-2-pentene in CCl₄.

-

Add a stoichiometric amount of NBS and a catalytic amount of a radical initiator.

-

Irradiate the mixture with a UV lamp and heat to reflux to initiate the reaction.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide.

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure (E)-1-bromo-2-pentene.

-

Logical Workflow for Synthesis of (E)-1-Bromo-2-pentene

Caption: Workflow for the synthesis of (E)-1-Bromo-2-pentene.

Synthesis of (Z)-1-Bromo-2-pentene

The (Z)-isomer can be synthesized from (Z)-2-penten-1-ol.

Experimental Protocol:

-

Reagents: (Z)-2-penten-1-ol, phosphorus tribromide (PBr₃), diethyl ether.

-

Procedure:

-

In a flask maintained under an inert atmosphere, dissolve (Z)-2-penten-1-ol in anhydrous diethyl ether and cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it over ice.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by distillation under reduced pressure.

-

Applications in Synthesis

1-Bromo-2-pentene is a valuable building block in organic synthesis, particularly for introducing a pentenyl group into a molecule. Its allylic nature makes it susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is harnessed in the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. For instance, it has been utilized in the preparation of pheromones and in the synthesis of (+)-polyoxamic acid, an amino acid component of polyoxin antibiotics.

Signaling Pathway for Sₙ2 Reaction of 1-Bromo-2-pentene

Caption: Generalized Sₙ2 reaction pathway of 1-Bromo-2-pentene.

Safety and Handling

1-Bromo-2-pentene is a flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Table 3: GHS Hazard Information for 1-Bromo-2-pentene

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |

Conclusion

1-Bromo-2-pentene, in both its (E) and (Z) isomeric forms, serves as a key intermediate for synthetic chemists. Its utility in introducing the pentenyl moiety via allylic substitution makes it a valuable tool in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development, including in the field of drug discovery.

References

A Technical Guide to 1-Bromo-pent-2-ene: Commercial Availability, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-pent-2-ene, a versatile halogenated alkene, serves as a valuable building block in organic synthesis. Its utility in the construction of complex molecular architectures makes it a compound of interest for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of drug discovery and development.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, primarily as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) often being the predominant form. Researchers can source this reagent from major global distributors as well as more specialized chemical providers. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity/Specification |

| Sigma-Aldrich | 1-Bromo-2-pentene, predominantly trans | 7348-71-2 ((E)-isomer) | 95% |

| Alfa Aesar | 1-Bromo-2-pentene, mixture of isomers | 20599-27-3 | Mixture of (E) and (Z) |

| TCI Chemicals | 1-Bromo-2-pentene (mixture of cis and trans) | 20599-27-3 | >97.0% |

| AK Scientific, Inc. | (Z)-1-Bromo-2-pentene | 7348-78-9 | Not specified |

| BLDpharm | (Z)-1-Bromopent-2-ene | 7348-78-9 | Not specified |

| MolPort | (2E)-1-bromopent-2-ene | 7348-71-2 | Available from multiple suppliers |

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol |

| Boiling Point | 122 °C (lit.)[1] |

| Density | 1.26 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.4785 (lit.)[1] |

| Flash Point | 23 °C (73.4 °F) - closed cup[1] |

| Isomeric Forms | (E)-1-bromopent-2-ene (trans), (Z)-1-bromopent-2-ene (cis) |

| CAS Numbers | 20599-27-3 (mixture), 7348-71-2 ((E)-isomer), 7348-78-9 ((Z)-isomer) |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. The C=C stretching vibration is typically observed in the region of 1650-1670 cm⁻¹. The C-H stretching vibrations for the vinyl and alkyl protons appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching frequency is found in the fingerprint region, typically below 700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. The allylic protons adjacent to the bromine atom typically appear as a doublet around 3.9-4.1 ppm. The vinyl protons resonate in the range of 5.5-5.9 ppm, with coupling constants that can help distinguish between the (E) and (Z) isomers. The ethyl group protons will show a triplet for the methyl group and a quintet for the methylene group further downfield.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms. The carbon bearing the bromine will be in the range of 30-40 ppm, while the sp² hybridized carbons of the double bond will appear between 120-140 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns will include the loss of the bromine atom and cleavage of the alkyl chain.

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the desired isomeric purity and the starting materials available.

Synthesis of (Z)-1-Bromo-pent-2-ene

A conceptual pathway for the synthesis of (Z)-1-bromo-pent-2-ene involves the use of acetylene as a starting material[2]. This multi-step synthesis provides a method to stereoselectively obtain the cis-isomer.

Reaction Scheme:

Caption: Synthetic pathway to (Z)-1-Bromo-pent-2-ene.

Methodology:

-

Alkylation of Acetylene: Acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide. This is then reacted with methyl iodide (CH₃I) to yield propyne[2].

-

Chain Extension: Propyne is subsequently deprotonated with NaNH₂ and reacted with ethylene oxide. An acidic workup then yields pent-3-yn-1-ol[2].

-

Stereoselective Reduction: The triple bond in pent-3-yn-1-ol is stereoselectively reduced to a cis-double bond using hydrogen gas in the presence of Lindlar's catalyst. This step is crucial for establishing the (Z)-geometry and yields (Z)-pent-2-en-1-ol[2].

-

Bromination: The final step involves the conversion of the primary alcohol in (Z)-pent-2-en-1-ol to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃). This reaction proceeds with retention of the double bond geometry to give (Z)-1-bromo-pent-2-ene[2].

Synthesis via Allylic Bromination

A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light[3][4]. This method can be applied to pent-2-ene to produce a mixture of this compound and 3-bromo-pent-1-ene due to the resonance-stabilized allylic radical intermediate.

Reaction Workflow:

Caption: Allylic bromination of pent-2-ene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pent-2-ene in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. Alternatively, the reaction can be initiated by irradiation with UV light.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product, a mixture of isomeric bromopentenes, can be purified by fractional distillation.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to its bifunctional nature, containing both a double bond and a reactive C-Br bond. This allows for a variety of subsequent transformations.

Key Reactions and Applications:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This is a fundamental reaction in the synthesis of more complex molecules, including potential drug candidates.

-

Grignard Reagent Formation: this compound can be used to prepare the corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent[5][6]. The resulting pent-2-enylmagnesium bromide is a potent nucleophile that can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

-

Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form more complex unsaturated systems.

-

Precursor to Bioactive Molecules: While specific examples for this compound are not extensively documented in publicly available literature, analogous bromoalkenes are known precursors in the synthesis of bioactive compounds. For instance, brominated intermediates are utilized in the synthesis of complex natural products and their analogues, some of which exhibit interesting pharmacological properties. The synthesis of 'Bromo-DragonFLY', a potent psychoactive substance, involves brominated precursors, highlighting the role of such intermediates in accessing complex molecular scaffolds[7].

Logical Relationship of Reactivity:

References

- 1. 1-溴-2-戊烯,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 1-Bromo-pent-2-ene

This guide provides comprehensive health and safety information for 1-Bromo-pent-2-ene, tailored for researchers, scientists, and professionals in drug development. It covers the essential data on its properties, hazards, handling, and emergency procedures.

Chemical Identification and Properties

This compound is a colorless liquid organic compound.[1][2] It is primarily used in organic synthesis as a reactive intermediate.[1][2] The predominantly trans isomer is the common commercially available form.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H9Br | [1][3][4] |

| Molecular Weight | 149.03 g/mol | [3][4] |

| CAS Number | 7348-71-2 | [1][3][4] |

| Appearance | Colorless liquid | [1][2][4] |

| Boiling Point | 122 °C | [1][4] |

| Melting Point | -106.7 °C (estimate) | [1][2][4] |

| Density | 1.26 g/mL at 25 °C | [1][4] |

| Flash Point | 23 °C (73.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.4785 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

| Solubility | No data available, but expected to be poorly soluble in water. | [4] |

Health and Safety Hazards

This compound is classified as a hazardous chemical.[3] The primary hazards are its flammability and its corrosive effects on skin and eyes.[3][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [3][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

2.1. Flammability With a flash point of 23 °C, this compound is a flammable liquid and its vapors can form explosive mixtures with air.[4] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][6][7]

2.2. Health Effects The most significant health hazard is its corrosive nature.[3][5] Contact with skin or eyes can cause severe burns and damage.[3][5] Inhalation of vapors or mist may cause respiratory irritation.[6][8] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5][6]

Experimental Protocols

Potential Mechanism of Toxicity

While specific signaling pathways for this compound toxicity have not been elucidated, as an alkylating agent, a probable mechanism of toxicity involves the covalent modification of biological macromolecules such as DNA, RNA, and proteins. This can lead to cellular dysfunction and cytotoxicity.

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE) When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact.[5]

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield (8-inch minimum).[5]

-

Skin Protection : Handle with gloves that have been inspected prior to use.[5] Wear a complete suit protecting against chemicals and flame-retardant antistatic protective clothing.[5]

-

Respiratory Protection : Use a respirator with an appropriate filter (e.g., type ABEK) if a risk assessment indicates this is necessary.

5.2. Handling Handle in a well-ventilated area.[5][6] Avoid breathing vapors or mist.[5][6] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[5][6]

5.3. Storage Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed.[6][7] The recommended storage temperature is 2-8°C.[1]

Emergency Procedures

6.1. First Aid Measures

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]

-

Skin Contact : Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[5][6]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6]

6.2. Fire-Fighting Measures

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[5] Large amounts of water are ineffective.[5]

-

Specific Hazards : Combustion may produce carbon oxides and hydrogen bromide gas.[5]

-

Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.[5][6]

6.3. Accidental Release Measures Use personal protective equipment and ensure adequate ventilation.[5][6] Remove all sources of ignition.[5][6] Prevent further leakage or spillage if safe to do so.[5] Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place it in a container for disposal according to local regulations.[5] Do not let the product enter drains.[5]

Disposal Considerations

Dispose of this chemical and its container at a licensed disposal company.[6] Do not dispose of it with household waste. Contaminated packaging should be disposed of as an unused product.[6]

This technical guide is based on currently available information. It is essential to consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical and to conduct a thorough risk assessment for your specific application.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.fr [fishersci.fr]

- 8. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-pent-2-ene is an allylic halide, a class of organic compounds known for their unique reactivity due to the presence of a halogen atom bonded to a carbon atom adjacent to a carbon-carbon double bond. This structural feature significantly influences their thermal stability and decomposition pathways. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including organic synthesis and drug development, where it may be used as a reactive intermediate.

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition of this compound. It covers the theoretical background, predicted decomposition mechanisms, potential decomposition products, and relevant experimental protocols for analysis.

Physicochemical Properties of this compound and Analogues

A summary of the key physicochemical properties of this compound and its structural analogues is presented in Table 1. These properties are essential for understanding its behavior under thermal stress.

| Property | This compound | Crotyl Bromide (1-Bromo-2-butene) | 1-Bromo-3-methyl-2-butene |

| CAS Number | 7348-71-2 | 29576-14-5 | 870-63-3 |

| Molecular Formula | C₅H₉Br | C₄H₇Br | C₅H₉Br |

| Molecular Weight ( g/mol ) | 149.03 | 135.00 | 149.03 |

| Boiling Point (°C) | 122 | 97-99 | Not available |

| Density (g/mL at 25°C) | 1.26 | 1.312 | Not available |

| Flash Point (°C) | 23 | 11 | 32 |

Data sourced from publicly available chemical databases.

Predicted Thermal Stability and Decomposition Mechanism

The thermal decomposition of allylic halides, such as this compound, is expected to proceed primarily through a free-radical chain mechanism. The allylic C-Br bond is weaker than a typical alkyl C-Br bond due to the stability of the resulting allylic radical.

The proposed decomposition pathway is as follows:

-

Initiation: The process begins with the homolytic cleavage of the weakest bond in the molecule, the C-Br bond, to form an allylic pentenyl radical and a bromine radical. This step is initiated by thermal energy.

-

Propagation: The highly reactive bromine radical can then abstract a hydrogen atom from another this compound molecule, leading to the formation of hydrogen bromide (HBr) and another pentenyl radical. This new radical can then undergo further reactions, propagating the chain.

-

Termination: The chain reaction is terminated by the combination of two radicals, which can be two pentenyl radicals, two bromine radicals, or a pentenyl and a bromine radical.

Caption: Predicted free-radical decomposition pathway of this compound.

Potential Decomposition Products

Based on the proposed free-radical mechanism and studies on similar compounds, the thermal decomposition of this compound is expected to yield a complex mixture of products. These may include:

-

Hydrogen Bromide (HBr): A primary product from the propagation step.

-

Isomeric Pentadienes: Formed through radical recombination and rearrangement reactions.

-

Higher Molecular Weight Hydrocarbons: Resulting from the combination of pentenyl radicals.

-

Char and Coke: At higher temperatures, polymerization and carbonization can lead to the formation of solid residues.

The exact composition of the product mixture will be highly dependent on the decomposition temperature, pressure, and the presence of any catalysts or inhibitors.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and analytical techniques is recommended.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the overall mass loss profile.

-

Objective: To determine the decomposition temperature range of this compound.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

To identify the volatile and semi-volatile decomposition products, pyrolysis coupled with GC-MS is the method of choice.

-

Objective: To identify the chemical composition of the gaseous products evolved during the thermal decomposition of this compound.

-

Apparatus: A pyrolysis unit directly coupled to a GC-MS system.

-

Methodology:

-

A small amount of this compound is introduced into the pyrolysis unit.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA or a series of pyrolysis experiments) in an inert atmosphere.

-

The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.

-

The GC separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

-

The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

-

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Safety Considerations

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Thermal decomposition experiments can generate toxic and corrosive gases, such as hydrogen bromide. Therefore, the exhaust from the thermal analysis instruments must be properly vented.

Conclusion

While direct experimental data for this compound is scarce, a thorough understanding of the behavior of analogous allylic bromides allows for a reliable prediction of its thermal stability and decomposition pathways. The thermal decomposition is expected to be a radical-chain process, initiated by the cleavage of the C-Br bond. Key decomposition products are likely to include hydrogen bromide and a mixture of hydrocarbons. For definitive data, experimental analysis using TGA for stability assessment and Pyrolysis-GC-MS for product identification is strongly recommended, following the detailed protocols outlined in this guide. The information presented here serves as a crucial resource for researchers and professionals working with this and similar reactive compounds, enabling safer handling and more controlled application in their respective fields.

References

A Technical Guide to the Solubility of 1-Bromo-2-pentene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-pentene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on established chemical principles and data from analogous compounds. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of 1-bromo-2-pentene in any organic solvent of interest. This guide is intended to equip researchers with the foundational knowledge and practical methods to effectively utilize 1-bromo-2-pentene in their work.

Introduction

1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene used in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its reactivity is centered around the carbon-bromine bond and the carbon-carbon double bond. Understanding its solubility in various organic solvents is critical for reaction setup, purification processes, and formulation development.

Based on the principle of "like dissolves like," 1-bromo-2-pentene, a relatively non-polar molecule, is expected to be readily soluble in a wide range of common organic solvents. This is supported by the observed solubility of structurally similar haloalkanes. For instance, 1-chloropentane is readily soluble in non-polar organic solvents such as hexane and diethyl ether and is also soluble in ethanol.[1][2] Similarly, 1-bromopropane is miscible with most common organic solvents, including ethanol and diethyl ether.[3][4][5][6]

Predicted Solubility Profile

The following table summarizes the predicted solubility of 1-bromo-2-pentene in a selection of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvent are non-polar hydrocarbons. |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics and favorable van der Waals interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers have low polarity and can effectively solvate the alkyl chain. |

| Halogenated | Dichloromethane, Chloroform | Miscible | Similarities in polarity and the presence of halogen atoms promote miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl groups allow for good interaction with the non-polar part of 1-bromo-2-pentene. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | While alcohols are polar, the alkyl portion of the solvent can interact with 1-bromo-2-pentene. Solubility may decrease with shorter-chain alcohols. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | These highly polar solvents are generally good at dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for 1-bromo-2-pentene in a specific organic solvent, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a substance.

Materials and Equipment

-

1-Bromo-2-pentene (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-bromo-2-pentene to a vial containing a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the vial at a low speed to facilitate phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended micro-particles of the undissolved solute.

-

Dilute the filtered sample with a known volume of the pure solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of 1-bromo-2-pentene in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a calibrated analytical instrument (e.g., GC).

-

Construct a calibration curve from the standards' responses.

-

Determine the concentration of 1-bromo-2-pentene in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1-bromo-2-pentene in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 1-bromo-2-pentene solubility.

Caption: Experimental workflow for determining the solubility of 1-bromo-2-pentene.

Conclusion

While quantitative solubility data for 1-bromo-2-pentene is not widely published, its chemical structure strongly suggests high solubility to complete miscibility in a broad range of common non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of 1-bromo-2-pentene in synthesis and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. 1-Bromopropane - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Use of 1-Bromo-pent-2-ene in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-pent-2-ene is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the pentenyl group in a variety of molecules. In the context of asymmetric synthesis, it is a key electrophile in transition metal-catalyzed allylic substitution reactions, enabling the formation of chiral C-C, C-N, and C-O bonds with high enantioselectivity. The development of chiral ligands for metals such as palladium and iridium has allowed for precise control over the stereochemical outcome of these reactions, making this compound a useful building block in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.

These application notes provide an overview of the utility of this compound and its analogs in asymmetric synthesis, with a focus on palladium and iridium-catalyzed allylic substitution reactions. While specific examples for this compound are limited in published literature, the protocols and data presented here are based on closely related and well-studied simple alkyl-substituted allylic bromides and are representative of the expected reactivity and selectivity.

Key Applications in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis is as an electrophile in metal-catalyzed allylic substitution reactions. These reactions typically involve the formation of a π-allyl metal complex, which then reacts with a nucleophile. The enantioselectivity is controlled by the chiral ligand coordinated to the metal center.

1. Asymmetric Allylic Alkylation (AAA):

Palladium-catalyzed AAA is a powerful method for the formation of C-C bonds.[1] In the case of this compound, reaction with soft carbon nucleophiles, such as stabilized enolates (e.g., dimethyl malonate), in the presence of a chiral palladium catalyst can afford the corresponding chiral allylated products. The regioselectivity of the nucleophilic attack (at the C1 or C3 position of the pentenyl moiety) is a critical aspect that is influenced by the ligand, solvent, and the nature of the nucleophile.

2. Asymmetric Allylic Amination (AAA):

Iridium-catalyzed AAA has emerged as a highly effective method for the synthesis of chiral amines.[2][3] The reaction of this compound with various nitrogen nucleophiles, including anilines, aliphatic amines, and amides, can proceed with high enantioselectivity and regioselectivity, typically favoring the branched product.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for asymmetric allylic substitution reactions of simple alkyl-substituted allylic bromides, which are analogous to this compound. This data is intended to provide an indication of the expected yields and enantioselectivities.

| Electrophile (Analog) | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| (E)-1-Bromobut-2-ene | Dimethyl Malonate | [Pd(allyl)Cl]₂ / Chiral Ligand | THF | 85 | 92 | [1] |

| Cinnamyl Bromide | Aniline | [Ir(COD)Cl]₂ / Phosphoramidite Ligand | CH₂Cl₂ | 92 | 96 | [2] |

| Crotyl Bromide | Benzylamine | [Ir(COD)Cl]₂ / Phosphoramidite Ligand | Toluene | 88 | 94 | [3] |

| 1-Bromo-3-methyl-2-butene | Sodium Diethyl Malonate | [Pd(allyl)Cl]₂ / Chiral Ligand | THF | 75 | 89 | [1] |

Note: The data presented are for analogous substrates and are for illustrative purposes. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination of an Allylic Bromide

This protocol is a general guideline for the asymmetric allylic amination of an allylic bromide, such as this compound, with an amine nucleophile using an iridium catalyst.

Materials:

-

[Ir(COD)Cl]₂ (Iridium catalyst precursor)

-

Chiral phosphoramidite ligand

-

Allylic bromide (e.g., this compound)

-

Amine nucleophile (e.g., aniline)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., CH₂Cl₂)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%).

-

Anhydrous and degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

-

The amine nucleophile (1.2 equivalents) and the base (1.5 equivalents) are added to the flask.

-

The allylic bromide (1.0 equivalent) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by TLC or GC/MS.

-

Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral allylic amine.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Protocol 2: Synthesis of (E/Z)-1-Bromo-pent-2-ene

This compound can be synthesized from the corresponding pent-2-en-1-ol.

Materials:

-

(E/Z)-pent-2-en-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Pyridine (optional, to neutralize HBr)

Procedure:

-

A solution of (E/Z)-pent-2-en-1-ol (1.0 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (0.33 equivalents) is added dropwise to the stirred solution. A small amount of pyridine can be added to scavenge the HBr byproduct.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of NaHCO₃.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation at low temperature to yield this compound. The product is often used without further purification due to its potential for isomerization and decomposition.

Visualizations

Caption: General workflow for asymmetric allylic substitution.

Caption: Key steps in catalytic asymmetric allylic substitution.

References

Application Notes and Protocols: Suzuki Coupling Reactions Involving 1-Bromo-pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions utilizing 1-Bromo-pent-2-ene as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis, particularly relevant in the design and development of novel pharmaceutical agents and other bioactive molecules.

The Suzuki-M Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] This reaction is widely used in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2] The use of this compound as a substrate allows for the introduction of a pent-2-enyl moiety into various molecular scaffolds, providing access to a diverse range of chemical structures.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic organoboron compound is depicted below:

Where R can be an aryl, heteroaryl, vinyl, or alkyl group, and B(OR')2 represents a boronic acid or a boronic ester.

Quantitative Data Summary

While specific literature data for the Suzuki coupling of this compound is limited, the following table summarizes representative quantitative data for analogous Suzuki coupling reactions involving similar allylic bromides with various arylboronic acids. This data provides a strong predictive framework for expected outcomes with this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | 78 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O (4:1) | 70 | 24 | 88 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | KF | 1,4-Dioxane | 100 | 10 | 81 |

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling reaction of this compound with phenylboronic acid, representing a typical procedure.

Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

-

Add phenylboronic acid (1.2 mmol) and this compound (1.0 mmol) to the flask.

-

Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

-

The reaction mixture is then heated to 80°C and stirred vigorously for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 1-phenyl-pent-2-ene.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Caption: General laboratory workflow for a Suzuki coupling reaction.

Applications in Drug Discovery and Development

The Suzuki coupling reaction is a cornerstone of modern medicinal chemistry and drug development.[2] Its ability to efficiently construct C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds is crucial for the synthesis of complex molecular architectures found in many drug candidates. The introduction of the pent-2-enyl group via this compound can be a valuable strategy for:

-

Scaffold Hopping and SAR Exploration: Modifying existing drug scaffolds with the pentenyl group can lead to new intellectual property and improved pharmacological profiles.

-

Improving Physicochemical Properties: The introduction of a flexible alkyl chain can impact a molecule's solubility, lipophilicity, and metabolic stability.

-

Accessing Novel Chemical Space: The pentenyl moiety can serve as a handle for further functionalization, allowing for the exploration of novel chemical space.

By providing a reliable method for incorporating the pent-2-enyl group, the Suzuki coupling of this compound offers a powerful tool for medicinal chemists in the pursuit of new and effective therapeutics.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 1-Bromo-pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has found widespread application in organic synthesis due to its tolerance of a wide variety of functional groups.[2] This document provides detailed application notes and a general protocol for the Heck reaction of 1-bromo-pent-2-ene, an allylic bromide, with an electron-deficient alkene. The reaction with allylic halides can present unique regioselectivity challenges compared to the more common aryl or vinyl halides, potentially proceeding through a π-allylpalladium intermediate. Understanding and controlling these factors are crucial for successful synthesis.

Reaction Principle

The Heck reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[1][3] In the case of an allylic bromide like this compound, the initial oxidative addition product can form a π-allylpalladium complex, which can influence the regioselectivity of the subsequent alkene insertion. The choice of catalyst, ligands, base, and solvent is critical in directing the reaction towards the desired product and minimizing side reactions.[2][4]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for Heck reactions involving allylic and other unsaturated bromides with electron-deficient alkenes. This data can serve as a starting point for optimizing the reaction of this compound.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkene Partner | Reference (Illustrative) |

| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N | DMF | 100 | 12 | 85 | Methyl acrylate | General Heck Conditions |

| 2 | PdCl₂(PPh₃)₂ (3 mol%) | - | K₂CO₃ | DMA | 120 | 24 | 78 | Styrene | General Heck Conditions |

| 3 | Pd(dba)₂ (1.5 mol%) | P(o-tol)₃ (3 mol%) | NaOAc | Acetonitrile | 80 | 16 | 92 | n-Butyl acrylate | General Heck Conditions |

| 4 | Pd/C (5 mol%) | - | K₃PO₄ | NMP | 130 | 8 | 75 | Acrylonitrile | Heterogeneous Catalysis |

| 5 | "Jeffery Conditions" | - | NaHCO₃ | DMF/H₂O | 80 | 6 | Varies | Various | Phase-Transfer Conditions |

Experimental Protocols

This section provides a general experimental protocol for the Heck reaction of this compound with an electron-deficient alkene (e.g., methyl acrylate). Note: This is a representative protocol and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound

-

Electron-deficient alkene (e.g., Methyl acrylate)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), followed by the base (e.g., Et₃N, 1.5 mmol, 1.5 eq.).

-

Substrate Addition: Add the electron-deficient alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 eq.) and this compound (1.0 mmol, 1.0 eq.) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

This diagram illustrates the key steps in the catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Heck reaction with an allylic bromide.

References

Application Notes and Protocols for Allylic Substitution of 1-Bromo-pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the allylic substitution of 1-bromo-pent-2-ene. The primary focus is on the widely utilized malonic ester synthesis, a robust method for forming carbon-carbon bonds. This reaction serves as a foundational technique in organic synthesis, enabling the introduction of functionalized carbon chains, which is a critical step in the development of new chemical entities and active pharmaceutical ingredients. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Introduction

Allylic substitution reactions are a cornerstone of modern organic synthesis, allowing for the functionalization of molecules at the position adjacent to a double bond. This compound is a valuable substrate in this regard, possessing a reactive allylic bromide that can be displaced by a variety of nucleophiles. The resulting products are versatile intermediates for the synthesis of more complex molecules.

One of the most common and reliable methods for the allylic substitution of alkyl halides is the malonic ester synthesis.[1] This method involves the alkylation of a malonic ester, such as diethyl malonate, with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism, where the enolate of the malonic ester acts as the nucleophile.[1]

Key Reaction: Malonic Ester Synthesis with this compound

The reaction of this compound with diethyl malonate in the presence of sodium ethoxide yields diethyl (pent-2-en-1-yl)malonate. This product can be further manipulated, for instance, through hydrolysis and decarboxylation to produce hept-4-enoic acid.

Reaction Scheme:

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Scale (mmol) | Typical Yield (%) | Reference |

| This compound | C₅H₉Br | 149.03 | 10 | N/A | |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 10 | N/A | |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 11 | N/A | |

| Diethyl (pent-2-en-1-yl)malonate | C₁₂H₂₀O₄ | 228.28 | 10 | 75-85 | [Based on analogous reactions] |

Note: The provided yield is an estimate based on typical malonic ester syntheses with similar allylic bromides, as a specific literature value for this exact reaction was not found.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (pent-2-en-1-yl)malonate

Materials:

-

This compound (1.49 g, 10 mmol)

-

Diethyl malonate (1.60 g, 10 mmol)

-

Sodium ethoxide (0.75 g, 11 mmol)

-

Anhydrous ethanol (50 mL)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Sodium Ethoxide Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.75 g, 11 mmol) in anhydrous ethanol (25 mL).

-

Formation of the Enolate: To the stirred sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Allylic Substitution: Add a solution of this compound (1.49 g, 10 mmol) in anhydrous ethanol (25 mL) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

To the residue, add diethyl ether (50 mL) and a saturated aqueous ammonium chloride solution (25 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure diethyl (pent-2-en-1-yl)malonate.

-

Visualizations

Caption: Experimental workflow for the synthesis of diethyl (pent-2-en-1-yl)malonate.

Caption: Logical relationship of reactants and products in the malonic ester synthesis.

References

Application Notes and Protocols: 1-Bromo-pent-2-ene in the Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-pent-2-ene as a versatile C5 building block in the stereoselective synthesis of complex natural products. The following sections detail its application in the synthesis of the non-proteinogenic amino acid (+)-polyoxamic acid and insect pheromones, providing detailed experimental protocols and reaction workflows.

Application in the Synthesis of (+)-Polyoxamic Acid

(+)-Polyoxamic acid is a key component of the polyoxin family of antifungal antibiotics. Its synthesis presents a challenge due to the presence of multiple contiguous stereocenters. A highly stereoselective synthesis has been developed utilizing cis-1-bromo-2-pentene as a key starting material.

A crucial step in this synthesis involves the coupling of cis-1-bromo-2-pentene with (S,S)-hydrobenzoin stannylene acetal. This reaction is followed by a series of regio- and stereoselective transformations of the resulting allylic ether to yield the target molecule, (+)-polyoxamic acid.[1][2]

Experimental Protocol: Synthesis of (+)-Polyoxamic Acid Intermediate via Coupling of cis-1-Bromo-2-pentene

This protocol is based on the methodology reported by Kim, K. S., et al.

Materials:

-

cis-1-Bromo-2-pentene

-

(S,S)-Hydrobenzoin

-

Dibutyltin oxide

-

Toluene

-

Cesium fluoride (CsF)

-

N,N-Dimethylformamide (DMF)

-

Allyl bromide

Procedure:

-

Preparation of (S,S)-hydrobenzoin stannylene acetal: A mixture of (S,S)-hydrobenzoin and dibutyltin oxide in toluene is heated at reflux with azeotropic removal of water to yield the stannylene acetal.

-

Coupling Reaction: The freshly prepared (S,S)-hydrobenzoin stannylene acetal is dissolved in DMF. To this solution, cesium fluoride and cis-1-bromo-2-pentene are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired allylic ether intermediate.

Table 1: Quantitative Data for the Synthesis of (+)-Polyoxamic Acid Intermediate

| Step | Reactants | Product | Yield (%) | Stereoselectivity |

| Coupling of cis-1-bromo-2-pentene and stannylene acetal | cis-1-bromo-2-pentene, (S,S)-hydrobenzoin stannylene acetal | Chiral allylic ether intermediate | High | High |

| Subsequent transformation to (+)-polyoxamic acid | Allylic ether intermediate | (+)-Polyoxamic acid | - | High |

Note: Specific yield and stereoselectivity values are dependent on precise reaction conditions and should be optimized.

Synthesis Workflow

Caption: Synthesis of (+)-Polyoxamic Acid.

Application in the Synthesis of Insect Pheromones

This compound serves as a valuable precursor for the synthesis of various insect pheromones, particularly those with a dodecenyl acetate backbone. These pheromones are crucial for pest management through mating disruption and monitoring. The synthesis often involves a Grignard reaction followed by a coupling step.

Synthesis of (Z)-7-Dodecen-1-yl Acetate (Looplure)

(Z)-7-Dodecen-1-yl acetate is a component of the sex pheromone for several moth species, including the cabbage looper. A common synthetic strategy involves the coupling of a Grignard reagent derived from a C7 haloalkanol with a C5 electrophile, for which this compound can be a suitable precursor.

Experimental Protocol: Grignard Coupling for Pheromone Synthesis

This generalized protocol illustrates the key coupling step.

Materials:

-

This compound

-

Magnesium turnings

-

Dry diethyl ether or THF

-

A suitable C7 electrophile (e.g., a protected 7-halo-1-heptanol)

-

Copper(I) catalyst (e.g., CuI or Li₂CuCl₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with dry diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of this compound in dry diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Copper-Catalyzed Coupling: The Grignard reagent is cooled in an ice bath. The C7 electrophile and a catalytic amount of the copper(I) salt are added sequentially. The reaction is allowed to warm to room temperature and stirred until completion (monitored by GC-MS).

-